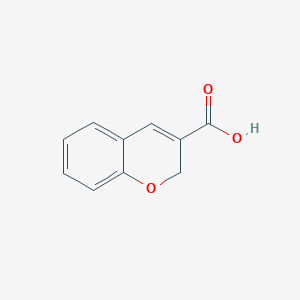

2H-chromene-3-carboxylic acid

説明

Significance of the 2H-Chromene Core in Chemical and Biological Sciences

The 2H-chromene nucleus is a fundamental structural motif found in a wide array of natural products, including alkaloids, tocopherols, and terpenes. researchgate.netbenthamscience.com This prevalence in nature underscores its importance as a "privileged scaffold" in medicinal chemistry. benthamscience.com Derivatives of 2H-chromene have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery and development. researchgate.netnih.govresearchgate.net

The versatile biological profile of the 2H-chromene core includes:

Antimicrobial and antifungal properties researchgate.netdlsu.edu.ph

Antiviral, including anti-HIV, activity researchgate.netchim.it

Anticancer and antitumor effects researchgate.netnih.govontosight.ai

Antioxidant capabilities researchgate.netresearchgate.net

Anti-inflammatory actions researchgate.net

The significance of the 2H-chromene core also extends to its use as a synthetic intermediate in the preparation of more complex molecules. researchgate.net Its reactivity allows for various chemical transformations, providing access to a diverse range of functionalized chromene derivatives. chim.it

Overview of Research Directions for 2H-Chromene-3-carboxylic Acid

Research on this compound is multifaceted, primarily focusing on its synthesis and potential applications. One significant area of investigation is its use as a precursor for the synthesis of other chromene derivatives, such as 2H-chromene-3-carboxamides. dlsu.edu.ph These derivatives have been explored for their antimicrobial activities. dlsu.edu.ph

A notable synthetic advancement is the rhodium(III)-catalyzed redox-neutral C–H activation and [3 + 3] annulation cascade to produce 2H-chromene-3-carboxylic acids. acs.orgacs.orgresearchgate.net This method is valued for its efficiency and broad substrate tolerance. acs.org

Furthermore, derivatives of this compound are being investigated for their potential in various fields:

Pharmaceuticals: As a scaffold for developing new therapeutic agents with anti-inflammatory and antioxidant properties. evitachem.com

Dyes and Pigments: The chromophoric nature of the chromene core makes it useful in the synthesis of dyes. evitachem.com

Biological Research: As a tool to study enzyme inhibition and cellular signaling pathways. evitachem.com

The table below provides a summary of the key properties of this compound.

| Property | Value | Reference |

| CAS Number | 22649-28-1 | scbt.com |

| Molecular Formula | C₁₀H₈O₃ | scbt.com |

| Molecular Weight | 176.17 g/mol | scbt.com |

Historical Context of Chromene Chemistry and its Evolution

The study of chromenes and related benzopyrans has a long history, with early work focusing on the isolation and characterization of naturally occurring compounds. e-bookshelf.dechim.it The recognition of the diverse biological activities of these compounds spurred significant interest in their synthesis and chemical modification. e-bookshelf.de

Initially, research was centered on understanding the basic reactivity and properties of the chromene ring system. Over time, the focus has shifted towards the development of more sophisticated synthetic methodologies. e-bookshelf.de This evolution has been driven by the need for efficient and selective ways to create complex chromene derivatives with specific biological functions. researchgate.net The development of catalytic methods, such as the rhodium-catalyzed synthesis of this compound, exemplifies this trend. acs.orgresearchgate.net

The field continues to evolve, with ongoing research into new applications for chromene derivatives in materials science and as probes for biological processes. evitachem.comsmolecule.com The rich history and continued innovation in chromene chemistry highlight the enduring importance of this class of compounds.

Structure

3D Structure

特性

IUPAC Name |

2H-chromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBZQUFVQZPPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20313967 | |

| Record name | 2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20313967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22649-28-1 | |

| Record name | 22649-28-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20313967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Chromene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2h Chromene 3 Carboxylic Acid and Its Derivatives

Direct Synthesis Strategies

Direct synthesis strategies aim to construct the 2H-chromene-3-carboxylic acid core in a single or a few steps from readily available starting materials. These methods are often characterized by high atom economy and procedural simplicity.

Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3+3] Annulation Cascade

A novel and efficient approach for the synthesis of 2H-chromene-3-carboxylic acids involves a rhodium(III)-catalyzed redox-neutral cascade reaction. organic-chemistry.orgsnnu.edu.cnacs.orgacs.orgnih.gov This strategy utilizes a C-H activation and a [3+3] annulation sequence, providing a direct route to the desired products with excellent regioselectivity. snnu.edu.cn

This synthetic protocol employs N-phenoxyacetamides as the aryl source and methyleneoxetanones as novel three-carbon synthons. organic-chemistry.orgsnnu.edu.cnacs.org The reaction proceeds via a rhodium(III)-catalyzed C-H activation of the N-phenoxyacetamide, followed by a [3+3] annulation with the methyleneoxetanone. snnu.edu.cnnih.gov A key feature of this transformation is the selective cleavage of the alkyl C–O bond of the β-lactone moiety in the methyleneoxetanone, which is the first instance of its use as a three-carbon source in transition-metal-catalyzed C-H activation. snnu.edu.cnnih.gov

The reaction conditions are typically mild, involving a rhodium catalyst such as [Cp*RhCl2]2, a cesium acetate (B1210297) (CsOAc) base, and acetonitrile (B52724) (MeCN) as the solvent at a temperature of 60°C. organic-chemistry.org The substrate scope is broad, tolerating a variety of functional groups on the N-phenoxyacetamide, including both electron-donating and electron-withdrawing substituents. organic-chemistry.orgacs.org Notably, electron-donating groups on the N-phenoxyacetamides tend to provide higher yields. organic-chemistry.orgacs.org The reaction also accommodates various methyleneoxetanones, including those derived from FDA-approved food flavors like citronellal (B1669106) and cyclamen aldehyde. snnu.edu.cn

Table 1: Selected Examples of Rh(III)-Catalyzed Synthesis of 2H-Chromene-3-carboxylic Acids

| Entry | N-phenoxyacetamide (Substituent) | Methyleneoxetanone | Product | Yield (%) |

|---|---|---|---|---|

| 1 | H | Phenyl | 2-Phenyl-2H-chromene-3-carboxylic acid | 78 |

| 2 | 4-Me | Phenyl | 6-Methyl-2-phenyl-2H-chromene-3-carboxylic acid | 85 |

| 3 | 4-OMe | Phenyl | 6-Methoxy-2-phenyl-2H-chromene-3-carboxylic acid | 82 |

| 4 | 4-F | Phenyl | 6-Fluoro-2-phenyl-2H-chromene-3-carboxylic acid | 76 |

| 5 | 4-Cl | Phenyl | 6-Chloro-2-phenyl-2H-chromene-3-carboxylic acid | 72 |

| 6 | 4-Br | Phenyl | 6-Bromo-2-phenyl-2H-chromene-3-carboxylic acid | 68 |

| 7 | H | Cyclohexyl | 2-Cyclohexyl-2H-chromene-3-carboxylic acid | 75 |

| 8 | H | Isopropyl | 2-Isopropyl-2H-chromene-3-carboxylic acid | 71 |

Reaction conditions: N-phenoxyacetamide (0.2 mmol), methyleneoxetanone (0.3 mmol), [CpRhCl2]2 (2.5 mol %), CsOAc (1.0 equiv), MeCN (2.0 mL), 60 °C, 12 h.*

Solvent choice plays a crucial role in the outcome of rhodium(III)-catalyzed C-H activation and annulation reactions. organic-chemistry.orgacs.org In the synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones, acetonitrile (MeCN) was identified as the optimal solvent, leading to the desired [3+3] annulation product in high yield. organic-chemistry.org Other solvents can significantly alter the reaction pathway and product distribution. For instance, in some Rh(III)-catalyzed reactions, switching from a non-polar solvent like dichloroethane (DCE) to a protic solvent like ethanol (B145695) (EtOH) can change the course of the reaction, affecting the rate of competing reaction steps. acs.org While the specific effects of a broad range of solvents were not detailed for this particular synthesis, the principle that solvent can control selectivity in C-H activation cascades is well-established. researchgate.netacs.org

Mechanistic studies, including density functional theory (DFT) calculations, suggest that this rhodium(III)-catalyzed annulation proceeds through a Rh(III)–Rh(V)–Rh(III) catalytic cycle. organic-chemistry.orgsnnu.edu.cn The proposed mechanism initiates with the C-H activation of the N-phenoxyacetamide by the Rh(III) catalyst to form a five-membered rhodacycle intermediate. snnu.edu.cn This step is believed to be reversible. organic-chemistry.org Subsequently, the methyleneoxetanone coordinates to the rhodium center, followed by migratory insertion of the α-methylene group into the Rh-C bond, forming a seven-membered intermediate. snnu.edu.cn The key step is the oxidative addition of the Rh(III) center into the O-N bond of the directing group, leading to a Rh(V) species. This is followed by reductive elimination to form the C-O bond and regenerate the Rh(III) catalyst, releasing the this compound product. snnu.edu.cn This Rh(III)–Rh(V)–Rh(III) pathway is favored over a potential Rh(III)–Rh(I)–Rh(III) cycle. organic-chemistry.orgresearchgate.net

To gain further insight into the reaction mechanism, a five-membered rhodacycle intermediate has been successfully isolated and characterized. snnu.edu.cnnih.gov This provides strong experimental evidence for the proposed C-H activation step and the formation of a key intermediate in the catalytic cycle. snnu.edu.cn The isolation of such intermediates is crucial for understanding the intricacies of the catalytic process and for the rational design of new and improved catalysts and reactions. nih.gov

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a classical and widely used method for the synthesis of coumarin-3-carboxylic acids and their esters, which are structurally related to 2H-chromene-3-carboxylic acids. biomedres.ussapub.orgresearchgate.netbiomedres.usresearchgate.net This reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a basic catalyst. biomedres.usresearchgate.net

A variety of catalysts can be employed for the Knoevenagel condensation, including bases like piperidine (B6355638) and L-proline. biomedres.ussapub.org For example, L-proline has been shown to be an effective catalyst for the synthesis of coumarin-3-carboxylic esters from various substituted salicylaldehydes and malonic acid esters, providing good to very good yields. biomedres.usbiomedres.us The reaction conditions are generally mild, and in some cases, the product can be obtained in pure form without the need for column chromatography. biomedres.us

Another variation involves the condensation of ortho-hydroxybenzaldehydes with Meldrum's acid in refluxing ethanol, which yields coumarin-3-carboxylic acids in high yields and purity. researchgate.net This method is efficient for aldehydes, while less reactive ketones can be first converted to ketimines before condensation. researchgate.net

Table 2: Knoevenagel Condensation for the Synthesis of Coumarin-3-carboxylic Acid Derivatives

| Entry | Salicylaldehyde Derivative | Active Methylene Compound | Catalyst | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Salicylaldehyde | Diethyl malonate | L-proline | Ethyl 2-oxo-2H-chromene-3-carboxylate | 94 |

| 2 | Salicylaldehyde | Dimethyl malonate | L-proline | Methyl 2-oxo-2H-chromene-3-carboxylate | 92 |

| 3 | o-Vanillin | Dimethyl malonate | Piperidine acetate/Lithium sulfate | Methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate | 97 |

| 4 | o-Vanillin | Diethyl malonate | Piperidine acetate/Lithium sulfate | Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate | 96 |

| 5 | Salicylaldehyde | Meldrum's acid | None (reflux in EtOH) | 2-Oxo-2H-chromene-3-carboxylic acid | 82 |

Condensation of Salicylaldehydes with Active Methylene Compounds

A foundational and widely employed method for the synthesis of chromene derivatives involves the Knoevenagel condensation of salicylaldehydes with compounds containing an active methylene group. researchgate.netorganicreactions.org This reaction is typically catalyzed by a mild base, which deprotonates the active methylene compound to form a carbanion. amazonaws.com This carbanion then acts as a nucleophile, attacking the carbonyl group of the salicylaldehyde. Subsequent dehydration and intramolecular cyclization lead to the formation of the 2H-chromene ring system. researchgate.net

The reaction of salicylaldehydes with malononitrile, for instance, has been reinvestigated to control the formation of various chromene derivatives. nih.gov Careful management of the experimental conditions allows for the selective synthesis of products such as 2-imino-2H-chromene-3-carbonitriles. nih.gov This highlights the versatility of the condensation approach in generating a range of functionalized chromenes.

Use of Diethyl Malonate in Knoevenagel Condensation

Diethyl malonate is a classic active methylene compound utilized in the Knoevenagel condensation to produce coumarin-3-carboxylic esters, which are closely related to 2H-chromene-3-carboxylic acids. researchgate.netbiomedres.us The reaction with salicylaldehyde, often mediated by a catalyst like L-proline, proceeds to give high yields of the desired coumarin (B35378) product. researchgate.netbiomedres.us The process involves the initial condensation followed by an intramolecular cyclization.

Kinetic studies on the Knoevenagel condensation of salicylaldehyde and diethyl malonate have been performed to understand the reaction mechanism. scribd.com These investigations often explore the role of different amine catalysts and have shown that a β-hydroxy intermediate can be formed, which may be resistant to dehydration under certain conditions. scribd.com The choice of catalyst and reaction conditions is therefore crucial for achieving efficient conversion to the final cyclized product.

A study optimizing the L-proline mediated Knoevenagel condensation of salicylaldehyde with diethyl malonate identified the following optimal conditions:

| Parameter | Optimal Condition |

| Catalyst | L-proline (10 mol%) |

| Solvent | Ethanol (EtOH) |

| Temperature | 80 °C |

| Reaction Time | 18 hours |

| Resulting Yield | 94% |

| Data sourced from a study on L-proline-mediated Knoevenagel condensation. researchgate.netbiomedres.us |

Green Synthesis Methods for Knoevenagel Products

In recent years, there has been a significant shift towards the development of environmentally friendly or "green" synthetic methodologies for chromene derivatives. nih.gov These approaches aim to reduce the use of hazardous reagents and solvents, improve energy efficiency, and simplify purification processes. nih.gov For the Knoevenagel condensation, this has included the use of non-toxic catalysts, sustainable solvents, and alternative energy sources like ultrasound and microwave irradiation. nih.govnih.govrsc.org

One such green protocol involves the one-pot, multicomponent synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives using pyridine-2-carboxylic acid as a recyclable and efficient catalyst in a water-ethanol solvent system. nih.govrsc.org This method adheres to the principles of green chemistry by providing high yields in short reaction times and demonstrating high atom economy. nih.govrsc.org Another eco-friendly approach utilizes dual-frequency ultrasonication for the one-step synthesis of 2-oxo-2H-chromene-3-carbonitriles from 2-hydroxybenzaldehydes and ethyl cyanoacetate, resulting in very high yields. researchgate.net Grinding techniques under solvent-free conditions over basic alumina (B75360) have also been developed for an efficient synthesis of 3-cyano and 3-carbethoxycoumarins. researchgate.net

| Green Synthesis Approach | Key Features | Reactants | Product |

| Pyridine-2-carboxylic acid catalysis | Recyclable catalyst, water-EtOH solvent, high atom economy nih.govrsc.org | Substituted aldehydes, malononitrile, dimedone | 2-amino-4H-chromene-3-carbonitrile derivatives |

| Dual-frequency ultrasonication | One-step synthesis, very high yields researchgate.net | 2-hydroxybenzaldehydes, ethyl cyanoacetate | 2-oxo-2H-chromene-3-carbonitriles |

| Solvent-free grinding | Basic alumina catalyst, environmentally benign researchgate.net | 2-hydroxybenzaldehydes, malononitrile/ethyl cyanoacetate | 3-cyano/3-carbethoxycoumarins |

Pechmann Condensation for Intermediate Formation

The Pechmann condensation is a classic and widely utilized method for the synthesis of coumarins, which can serve as precursors or structural analogs to this compound. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a phenol (B47542) with a β-keto ester under acidic conditions. wikipedia.orgorganic-chemistry.orgresearchgate.net The versatility of this reaction allows for the preparation of a wide array of substituted coumarins by varying both the phenolic and the β-keto ester starting materials. researchgate.netjk-sci.com

Coupling of Salicylaldehyde Derivatives with β-Keto Esters

While the classic Pechmann condensation uses phenols, related methodologies can be adapted for salicylaldehyde derivatives to form chromene structures. The reaction of phenols with β-keto esters like ethyl acetoacetate (B1235776) is a cornerstone of this methodology. nih.govmdpi.com The process is catalyzed by a variety of acids, including Brønsted acids like sulfuric acid and Lewis acids such as aluminum chloride. researchgate.netnih.gov The choice of catalyst can significantly influence the reaction conditions and yields. For instance, with highly activated phenols like resorcinol, the reaction can proceed under much milder conditions. jk-sci.com

Recent advancements have focused on employing heterogeneous catalysts to facilitate easier separation and recycling, aligning with green chemistry principles. nih.govacs.org For example, Ti(IV)-doped ZnO nanoparticles have been shown to be an efficient and recyclable catalyst for the Pechmann condensation, demonstrating high activity for a broad range of substituted phenols and β-keto esters under solvent-free conditions. nih.govacs.org

| Phenol | β-Keto Ester | Catalyst | Yield |

| m-Aminophenol | Ethyl acetoacetate | InCl₃ | 92% mdpi.com |

| α-Naphthol | Ethyl acetoacetate | InCl₃ | 88% mdpi.com |

| m-Methoxyphenol | Ethyl acetoacetate | InCl₃ | 80% mdpi.com |

| Phloroglucinol | Ethyl acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O NPs | 88% nih.govacs.org |

Acid- or Base-Catalyzed Cyclization Mechanisms

The mechanism of the Pechmann condensation under acidic conditions is thought to proceed through several key steps. wikipedia.orgresearchgate.net One proposed pathway involves an initial transesterification between the phenol and the β-keto ester, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring (a Friedel-Crafts type acylation). wikipedia.org The final step is a dehydration to form the coumarin ring. wikipedia.orgresearchgate.net Another suggested mechanism posits an initial electrophilic aromatic substitution, followed by transesterification and then dehydration. researchgate.netadelphi.edu

Lewis acid catalysts, such as Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles, are believed to activate the β-keto ester, facilitating the nucleophilic attack by the hydroxyl group of the phenol. nih.govacs.org This is followed by a rapid intramolecular cyclization and subsequent dehydration to yield the final coumarin product. nih.govacs.org The reaction is generally considered to proceed through an esterification/transesterification, followed by ring closure and dehydration. wikipedia.org

Baylis-Hillman Methodology for 2H-Chromene-3-Carboxamides

The Baylis-Hillman reaction provides a powerful and atom-economical route to densely functionalized molecules. wikipedia.org This reaction typically involves the coupling of an activated alkene with an electrophile, such as an aldehyde, in the presence of a nucleophilic catalyst like a tertiary amine or phosphine. wikipedia.orgorganic-chemistry.org This methodology has been successfully applied to the synthesis of various heterocyclic compounds, including chromenes. researchgate.net

Specifically, the Baylis-Hillman reaction of substituted 2-hydroxybenzaldehydes (salicylaldehydes) with activated alkenes like acrylates can lead to the formation of 2H-chromene derivatives. researchgate.net The reaction proceeds through the formation of a Baylis-Hillman adduct, which can then undergo an intramolecular cyclization. This approach has been utilized to synthesize 2H-chromene-3-carboxamides, which are valuable compounds in medicinal chemistry. researchgate.net For instance, a series of new 2H-chromene-3-carboxamide derivatives have been synthesized and evaluated for their biological activities. researchgate.net The strategy often involves a one-pot, three-component reaction of salicylaldehyde, an amine, and an activated alkene derivative, offering an efficient pathway to these complex molecules. researchgate.net

Electrophilic Cyclization of Substituted Propargylic Aryl Ethers

A mild and efficient method for the synthesis of 3,4-disubstituted 2H-benzopyrans involves the electrophilic cyclization of substituted propargylic aryl ethers. nih.gov This approach utilizes common electrophiles such as iodine (I₂), iodine monochloride (ICl), and phenylselenyl bromide (PhSeBr) to induce cyclization under gentle reaction conditions. nih.gov The methodology is notable for its excellent yields and its tolerance of a diverse range of functional groups, including methoxy, alcohol, aldehyde, and nitro groups. nih.gov

The reaction proceeds by the activation of the alkyne by the electrophile, followed by an intramolecular attack from the ether oxygen to form the six-membered chromene ring. This process results in the formation of vinylic halides or selenides, which can be valuable handles for further synthetic transformations. nih.gov For instance, the reaction of phenyl 3-phenyl-2-propynyl ether with I₂ in the presence of a base like sodium bicarbonate in acetonitrile at room temperature yields the corresponding 3-iodo-4-phenyl-2H-benzopyran. nih.gov

Table 1: Electrophilic Cyclization of Phenyl 3-phenyl-2-propynyl ether nih.gov

| Entry | Electrophile | Base | Solvent | Time (h) | Yield (%) |

| 1 | I₂ | NaHCO₃ | CH₃CN | 24 | 61 |

| 2 | ICl | NaHCO₃ | CH₂Cl₂ | 1 | 85 |

| 3 | PhSeBr | NaHCO₃ | CH₂Cl₂ | 1 | 92 |

Nickel-Catalyzed C-O Activation and C-C Bond Formation

Nickel catalysis has emerged as a powerful tool for the construction of carbon-carbon bonds. In the context of 2H-chromene synthesis, a notable application is the nickel-catalyzed cross-coupling of chromene acetals with boronic acids. organic-chemistry.orgnih.gov This method involves the activation of a C(sp³)–O bond in a readily accessible 2-ethoxy-2H-chromene precursor, followed by the formation of a C(sp³)–C bond with a variety of aryl and heteroaryl boronic acids. organic-chemistry.orgnih.gov

This protocol is highly efficient and operates under base-free conditions, which broadens its applicability to substrates that are sensitive to strong bases. organic-chemistry.org The reaction is catalyzed by an inexpensive nickel catalyst, such as a combination of Ni(cod)₂ and PPh₃. organic-chemistry.org This strategy provides a modular and convergent approach to a wide range of 2-substituted-2H-chromenes and has been successfully applied to the late-stage functionalization of complex molecules. organic-chemistry.orgnih.gov The reaction demonstrates good functional group tolerance and generally proceeds with high regioselectivity. organic-chemistry.org

Petasis Condensation for 2H-Chromenes

The Petasis reaction, a multicomponent reaction involving an amine, a carbonyl compound, and an organoboron reagent, has been adapted for the synthesis of 2H-chromenes. acs.orgnih.gov Specifically, the condensation of salicylaldehydes, vinylboronic acids, and amines is a key transformation in this approach. acs.orgnih.gov The presence of the ortho-hydroxyl group in the salicylaldehyde is crucial as it assists in the condensation process. acs.org

The initial product of the Petasis condensation, an allylic amine, can undergo a subsequent cyclization upon heating, leading to the formation of the 2H-chromene ring with the elimination of the amine. acs.org A catalytic version of this reaction has been developed using a resin-bound amine, which allows for a more convenient and versatile synthesis of a variety of 2H-chromene derivatives. acs.org This methodology highlights the power of multicomponent reactions in rapidly assembling complex molecular architectures from simple starting materials.

One-Pot, Three-Component Reactions for Chromene Derivatives

One-pot, multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity. Several such strategies have been developed for the synthesis of derivatives of this compound. For instance, a series of 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives have been synthesized through a one-pot reaction of salicylaldehydes, substituted acetoacetanilides, and indoles. rsc.org This transformation is catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) in methanol (B129727) at room temperature and proceeds via a Knoevenagel condensation followed by a nucleophilic substitution. rsc.org

Similarly, coumarin-3-carboxamides can be prepared via a one-pot, three-component reaction of salicylaldehyde, aliphatic primary or secondary amines, and diethylmalonate. mdpi.com This reaction is efficiently catalyzed by a piperidine-iodine dual system in ethanol, a green solvent. mdpi.com The key benefits of these MCRs include short reaction times, high yields, and a broad substrate scope, making them attractive methods for the rapid generation of libraries of chromene derivatives. rsc.orgmdpi.com

Post-Synthetic Functionalization and Derivatization

Esterification Reactions

The carboxylic acid functionality at the 3-position of the 2H-chromene ring is a versatile handle for further derivatization, with esterification being a common transformation. Standard esterification methods, such as the Fischer esterification, can be employed. This reaction typically involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. masterorganicchemistry.com The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.com

A variety of other reagents and catalysts can also be used to effect the esterification of carboxylic acids, providing options for substrates with different sensitivities. These include the use of peptide coupling reagents, which can facilitate ester formation under mild conditions at room temperature. organic-chemistry.org The choice of esterification method will depend on the specific substrate and the desired ester derivative.

Amidation Reactions

The conversion of the carboxylic acid group of this compound to an amide is another important derivatization that can lead to compounds with interesting biological properties. Direct amidation of carboxylic acids with amines can be achieved using various coupling reagents. One effective reagent for this transformation is tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃). organic-chemistry.orgnih.gov This reagent facilitates the direct formation of the amide bond under relatively mild conditions and is compatible with a broad range of carboxylic acids and amines. organic-chemistry.orgnih.gov

The synthesis of 2H-chromene-3-carboxamide derivatives has been of particular interest in medicinal chemistry. For example, a series of these derivatives have been synthesized and evaluated as inhibitors of monoamine oxidase (MAO), highlighting the potential of this class of compounds in the development of new therapeutic agents. researchgate.net

Intramolecular Cyclization for Tetracyclic Products

The strategic derivatization of the this compound framework can lead to the formation of more complex, multi-ring systems. One such application involves intramolecular cyclization reactions to construct tetracyclic products. organic-chemistry.org These advanced molecular architectures are of interest in medicinal chemistry and materials science. For instance, the product of a rhodium-catalyzed synthesis can be further transformed to create intricate tetracyclic derivatives. organic-chemistry.org This demonstrates the utility of the this compound scaffold as a versatile intermediate for building polycyclic compounds. organic-chemistry.org

C-H Functionalization with Acrylates

Direct C-H functionalization represents a powerful and atom-economical strategy for elaborating core molecular structures. The this compound framework is amenable to such transformations. A notable example is the further C-H functionalization of a synthesized this compound with methyl acrylate. acs.org This reaction leads to the formation of an intriguing and complex scaffold, specifically a 1H-furo[3,4-c]chromen-3(4H)-one derivative, which was obtained in a 65% yield. acs.org This process involves the creation of new C-C and C-O bonds in a cascade fashion. rsc.org

Introduction of Halogen and Alkyl Substituents for Modified Properties

The synthesis of this compound and its derivatives can accommodate a wide array of functional groups, including halogens and alkyl substituents, which allows for the tuning of the molecule's properties. In rhodium(III)-catalyzed synthesis, various functional groups such as halogens are well-tolerated on the starting materials. organic-chemistry.org Similarly, nickel-catalyzed cross-coupling methods for synthesizing 2-substituted-2H-chromenes are compatible with diverse functional groups, including methoxy, fluoro, and chloro substituents. organic-chemistry.org Synthetic protocols have been shown to tolerate a wide range of substrates bearing both electron-donating and electron-withdrawing substituents, which includes various alkyl and halogen groups. msu.edu This tolerance is crucial for creating a library of modified compounds for structure-activity relationship studies.

Formation of Hybrid Heterocyclic Systems (e.g., Thiazoles, Isoxazoles, Triazoles)

The 2-oxo-2H-chromene-3-carboxylic acid scaffold, a close analogue, is a versatile precursor for the synthesis of hybrid molecules incorporating other heterocyclic rings like thiazoles, isoxazoles, and triazoles. These hybrid systems are of significant interest due to their potential biological activities.

Thiazoles : Thiazole-coumarin hybrids have been synthesized, for example, through the condensation of 3-acetylcoumarin (B160212) with hydrazine (B178648) carbothioamide followed by reaction with substituted phenacyl bromides. researchgate.net Another route involves the reaction of thiosemicarbazide (B42300) with coumarin-3-carboxylic acid to form an intermediate that can be further cyclized. ekb.eg

Isoxazoles : The synthesis of hybrid molecules containing both isoxazole (B147169) and chromene moieties has been explored. For instance, sulfamethoxazole, which contains a 5-methylisoxazole (B1293550) ring, has been used as a starting material to create complex hybrid compounds. nih.gov

Triazoles : 1,2,4-Triazole (B32235) and 1,2,3-triazole rings can be appended to the chromene core. One method involves converting coumarin-3-carboxylic acid into an azide (B81097) derivative, which can then undergo reactions to form 1,2,3-triazoles. ekb.eg Another approach starts with the reaction of p-aminobenzoic acid with thiosemicarbazide, which after several steps can lead to the formation of a 1,2,4-triazole heterocycle. uobaghdad.edu.iq Hydrazides derived from ethyl 2-oxo-2H-chromene-3-carboxylate are versatile intermediates for synthesizing 1,2,4-triazoles. nih.gov

Catalytic Systems in this compound Synthesis

Rhodium(III) Catalysis

Rhodium(III) catalysis has been pivotal in developing efficient methods for synthesizing 2H-chromene-3-carboxylic acids. A prominent strategy involves a solvent-controlled, redox-neutral cascade C–H activation and an unusual [3+3] annulation sequence. acs.orgsnnu.edu.cn This reaction utilizes N-phenoxyacetamides and methyleneoxetanones as substrates. organic-chemistry.orgnih.gov The methyleneoxetanone acts as an innovative three-carbon source through the selective cleavage of an alkyl C–O bond. acs.orgnih.govacs.org

The reaction is typically catalyzed by [Cp*RhCl₂]₂ in the presence of a base like CsOAc. organic-chemistry.orgsnnu.edu.cn Mechanistic studies, including the isolation of a five-membered rhodacycle intermediate and density functional theory (DFT) calculations, suggest a plausible Rh(III)–Rh(V)–Rh(III) catalytic cycle. organic-chemistry.orgsnnu.edu.cnnih.gov The methodology exhibits broad substrate tolerance and good functional group compatibility. acs.org Electron-donating groups on the N-phenoxyacetamide generally lead to higher yields. acs.org

| Substituent on N-Phenoxyacetamide | Product | Yield (%) |

|---|---|---|

| 4-Me | 6-methyl-2H-chromene-3-carboxylic acid derivative | 85 |

| 4-OMe | 6-methoxy-2H-chromene-3-carboxylic acid derivative | 81 |

| 4-tBu | 6-tert-butyl-2H-chromene-3-carboxylic acid derivative | 75 |

| 4-F | 6-fluoro-2H-chromene-3-carboxylic acid derivative | 76 |

| 4-Cl | 6-chloro-2H-chromene-3-carboxylic acid derivative | 68 |

| 4-Br | 6-bromo-2H-chromene-3-carboxylic acid derivative | 65 |

| 3-Me | 5-methyl-2H-chromene-3-carboxylic acid derivative | 73 |

| 2-Me | 8-methyl-2H-chromene-3-carboxylic acid derivative | 67 |

Nickel Catalysis

Nickel catalysis provides a modular and highly efficient protocol for the synthesis of 2-aryl- and 2-heteroaryl-2H-chromenes, which are important derivatives of the core structure. nih.gov This method involves the cross-coupling of readily accessible chromene acetals (like 2-ethoxy-2H-chromenes) with boronic acids under base-free conditions. organic-chemistry.orgnih.gov The reaction employs an inexpensive nickel catalyst system, such as Ni(cod)₂ and PPh₃, to achieve C(sp³)–O activation and subsequent C(sp³)–C bond formation. organic-chemistry.org

This strategy is characterized by its broad substrate scope, mild reaction conditions, and high regioselectivity, affording access to a wide range of 2-substituted-2H-chromenes. ucla.edu It represents a powerful tool for late-stage diversification of the chromene scaffold. nih.gov While this specific reaction does not directly form the carboxylic acid at the 3-position, it is a key example of how nickel catalysis is used to functionalize the 2H-chromene ring system. organic-chemistry.org

Organocatalysis (e.g., L-Proline, DMAP)

Organocatalysis has emerged as a powerful tool in synthetic organic chemistry, offering a milder and often more environmentally benign alternative to traditional metal-based catalysts. Among the various organocatalysts, L-Proline and 4-(Dimethylamino)pyridine (DMAP) have been effectively utilized in the synthesis of 2H-chromene derivatives.

L-Proline: This naturally occurring amino acid has proven to be an efficient catalyst in various organic transformations, including the synthesis of chromene scaffolds. L-Proline's catalytic activity is attributed to its ability to act as both a Lewis base and a Brønsted acid through its amine and carboxylic acid functionalities, respectively. This dual catalytic nature facilitates key bond-forming reactions in the construction of the chromene ring system.

In a notable application, L-Proline has been employed as a reusable organocatalyst for the one-pot, three-component synthesis of substituted 2-amino-4H-chromenes. benthamdirect.comjmchemsci.com This reaction typically involves the condensation of an aromatic aldehyde, malononitrile, and a phenol derivative. L-Proline catalyzes the initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the phenol and subsequent intramolecular cyclization to afford the 2-amino-4H-chromene product. The use of L-Proline offers several advantages, including high yields, mild reaction conditions, and the potential for catalyst recycling. benthamdirect.comjmchemsci.com

The general mechanism for the L-Proline catalyzed synthesis of 2-amino-4H-chromenes involves the formation of an enamine intermediate from the aldehyde and L-Proline, which then reacts with malononitrile. This is followed by the addition of the phenol and subsequent cyclization and dehydration to yield the final product.

DMAP (4-Dimethylamino)pyridine): DMAP is a highly efficient nucleophilic catalyst that has found widespread use in a variety of organic reactions. In the context of chromene synthesis, DMAP has been successfully used as a catalyst for the one-pot, solvent-free synthesis of substituted 2-amino-2-chromenes under microwave irradiation. acgpubs.orgresearchgate.net This method involves the three-component condensation of aromatic aldehydes, malononitrile, and an activated phenol. acgpubs.org

The catalytic action of DMAP in this transformation is believed to proceed through the activation of the reactants, facilitating the cascade of reactions leading to the chromene ring. The use of microwave irradiation in conjunction with DMAP catalysis significantly reduces reaction times and often improves yields, aligning with the principles of green chemistry. acgpubs.org

Below is a table summarizing representative examples of L-Proline and DMAP catalyzed synthesis of 2H-chromene derivatives.

| Catalyst | Reactants | Product | Conditions | Yield (%) | Reference |

| L-Proline | Aromatic Aldehydes, Malononitrile, Naphthols | 2-amino-4H-chromenes | EtOH, Reflux | High to Excellent | benthamdirect.com |

| L-Proline | Aldehydes, Malononitrile, Resorcinol | 2-amino-chromenes | EtOH/H2O, 60 °C | High | jmchemsci.com |

| DMAP | Aromatic Aldehydes, Malononitrile, Activated Phenol | 2-amino-2-chromenes | Microwave Irradiation | 85-96 | acgpubs.orgresearchgate.net |

Green Catalysis Approaches (e.g., Waste Curd Water Mediation)

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. This includes the use of renewable resources, non-toxic solvents, and energy-efficient processes. In the synthesis of chromene derivatives, innovative green catalytic approaches are being explored.

Waste Curd Water Mediation: A novel and environmentally friendly approach involves the use of bio-waste, such as waste curd water, as a catalyst and reaction medium. While not yet specifically reported for the synthesis of this compound, the utility of waste curd water has been demonstrated in other significant organic transformations, such as the Biginelli reaction for the synthesis of dihydropyrimidinones. opastpublishers.comresearchgate.netresearchgate.net

Waste curd water is acidic due to the presence of lactic acid, which allows it to function as a natural Brønsted acid catalyst. opastpublishers.comresearchgate.net Its use as a solvent and catalyst system eliminates the need for hazardous and volatile organic solvents and corrosive acid catalysts. This approach is highly advantageous due to the ready availability, low cost, and biodegradability of curd water. opastpublishers.comresearchgate.netresearchgate.net The reaction work-up is often simple, involving filtration of the product from the aqueous medium. opastpublishers.comresearchgate.net

The successful application of waste curd water in the Biginelli reaction, a multi-component reaction similar in principle to some chromene syntheses, suggests its high potential for adaptation to the synthesis of this compound and its derivatives. opastpublishers.comresearchgate.net This would represent a significant advancement in the development of sustainable synthetic protocols.

The table below illustrates the potential of waste curd water as a green catalyst based on its application in the Biginelli reaction.

| Catalyst/Medium | Reactants | Product | Conditions | Yield (%) | Reference |

| Waste Curd Water | Aldehyde, Urea, Ethyl Acetoacetate | Dihydropyrimidinones | Ambient Temperature | 76-82 | opastpublishers.comresearchgate.net |

The exploration of such bio-waste materials as catalysts is a promising frontier in green chemistry, offering a sustainable pathway to valuable chemical compounds.

Advanced Spectroscopic and Computational Studies

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the characterization of 2H-chromene-3-carboxylic acid, confirming its molecular structure and providing data on its electronic and bonding characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum of 2-oxo-2H-chromene-3-carboxylic acid in DMSO-d6 typically shows a characteristic singlet for the vinyl proton at approximately 8.76 ppm. chemicalbook.com The protons on the aromatic ring appear as a multiplet between 7.42 and 7.93 ppm. chemicalbook.com The acidic proton of the carboxylic acid group is observed as a broad singlet at around 13 ppm. chemicalbook.com For substituted derivatives, the chemical shifts and coupling constants of the aromatic protons provide valuable information about the substitution pattern. For instance, in 6-acetyl-2-oxo-2H-chromene-3-carboxylic acid, the aromatic protons appear at 8.57 (s), 8.24 (d, J = 8.7 Hz), and 7.53 (d, J = 8.7 Hz) ppm, while the acetyl methyl protons are seen at 2.63 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid typically resonates around 164-165 ppm, while the lactone carbonyl carbon is found near 157-160 ppm. rsc.orgrsc.org The carbon atoms of the aromatic ring and the double bond appear in the range of 107 to 158 ppm. rsc.orgrsc.org For example, in 7-(ethylamino)-6-methyl-2-oxo-2H-chromene-3-carboxylic acid, the carboxylic acid carbon appears at 165.0 ppm and the lactone carbonyl at 160.4 ppm. rsc.org The chemical shifts in the aromatic region are sensitive to the nature and position of substituents. rsc.org

Below is an interactive data table summarizing the ¹H and ¹³C NMR chemical shifts for the parent compound and a substituted derivative.

| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| 2-Oxo-2H-chromene-3-carboxylic acid chemicalbook.com | DMSO-d6 | 13 (s, 1H, COOH), 8.76 (s, 1H), 7.92 (d), 7.75 (t), 7.45 (d), 7.42 (t) | Data not fully provided in the source. |

| 6-Acetyl-2-oxo-2H-chromene-3-carboxylic acid rsc.org | DMSO | 13.37 (s, 1H), 8.82 (s, 1H), 8.57 (s, 1H), 8.24 (d, J=8.7 Hz, 1H), 7.53 (d, J=8.7 Hz, 1H), 2.63 (s, 3H) | 196.7, 164.2, 157.7, 156.5, 148.6, 133.8, 133.7, 131.6, 119.7, 118.3, 117.1, 27.2 |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum of 2-oxo-2H-chromene-3-carboxylic acid shows a broad absorption band in the region of 3063 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. rsc.org Strong characteristic absorption bands are observed for the C=O stretching of the lactone and the carboxylic acid at approximately 1744 cm⁻¹ and 1660 cm⁻¹, respectively. rsc.org The C=C stretching vibrations of the aromatic ring and the pyrone ring are typically observed in the range of 1608-1418 cm⁻¹. rsc.org For derivatives such as 7-(ethylamino)-6-methyl-2-oxo-2H-chromene-3-carboxylic acid, additional bands corresponding to N-H stretching (3343 cm⁻¹) and C-H stretching of alkyl groups (2952, 3001 cm⁻¹) are present. rsc.org

The following table presents key IR absorption bands for 2-oxo-2H-chromene-3-carboxylic acid and a substituted analog.

| Compound | Key IR Absorption Bands (cm⁻¹) | Functional Group Assignment |

| 2-Oxo-2H-chromene-3-carboxylic acid rsc.org | 3063, 1744, 1660, 1608, 1564, 1418, 1211 | O-H (stretch), C=O (lactone), C=O (acid), C=C (aromatic) |

| 7-(Ethylamino)-6-methyl-2-oxo-2H-chromene-3-carboxylic acid rsc.org | 3343, 3001, 2952, 1738, 1620, 1537, 1425 | N-H (stretch), C-H (aromatic), C-H (aliphatic), C=O (lactone), C=C (aromatic), N-H (bend) |

Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) are employed to determine the molecular weight and elemental composition of this compound and its derivatives. For 6-acetyl-2-oxo-2H-chromene-3-carboxylic acid, the high-resolution mass spectrum (FTMS-ESI) showed a [M+H]⁺ ion at m/z 233.0443, which is in close agreement with the calculated value of 233.0450 for C₁₂H₉O₅⁺. rsc.org Similarly, for 7-(ethylamino)-6-methyl-2-oxo-2H-chromene-3-carboxylic acid, the HRMS (EI) calculated m/z for [M·⁺] was 247.0845, with the found value being 247.0848. rsc.org These precise mass measurements confirm the elemental composition of the molecules.

This table summarizes the HRMS data for two derivatives of this compound.

| Compound | Ionization Method | Calculated m/z | Found m/z | Molecular Formula |

| 6-Acetyl-2-oxo-2H-chromene-3-carboxylic acid rsc.org | FTMS-ESI [M+H]⁺ | 233.0450 | 233.0443 | C₁₂H₉O₅ |

| 7-(Ethylamino)-6-methyl-2-oxo-2H-chromene-3-carboxylic acid rsc.org | EI [M·⁺] | 247.0845 | 247.0848 | C₁₃H₁₃NO₄ |

UV-Visible spectroscopy provides information about the electronic transitions within the this compound molecule. The chromene backbone is a chromophore that absorbs UV light, and this property is utilized in the preparation of fluorescent dyes and optical brighteners. myskinrecipes.com The absorption spectrum is influenced by the solvent and the substituents on the chromene ring. For instance, the UV-Visible spectrum of the related compound 2-oxo-2H-chromene-3-carbohydrazide has been studied. researchgate.net

The inherent fluorescence of the coumarin (B35378) scaffold makes this compound and its derivatives useful as fluorescent probes. myskinrecipes.com For example, 7-(diethylamino)coumarin-3-carboxylic acid is a known fluorescent probe with excitation and emission maxima at 407 nm and 472 nm, respectively. caymanchem.com This property has been exploited for the derivatization of molecules for laser-induced fluorescence detection. caymanchem.com The carboxylic acid functionality allows for conjugation to other molecules, enabling their use in fluorescence resonance energy transfer (FRET) studies to analyze biological interactions, such as RNA-small molecule binding. caymanchem.com

Theoretical and Computational Chemistry

Theoretical and computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding the structural and electronic properties of this compound derivatives. rsc.org These studies provide insights into molecular conformations, electronic properties, stability, and chemical reactivity. rsc.org

Conformational analysis of 2H-chromene-3-carboxylates has shown that there is significant rotational freedom of the carboxylate group. researchgate.net Theoretical studies at the M06-2X density level indicated that the most stable conformations have the carbonyl group of the ester in the plane of the coumarin core. researchgate.net Specifically, the s-cis arrangement of the ester carbonyl and the 2-oxo moieties is slightly more stable than the s-trans form. researchgate.net These computational findings are generally in good agreement with experimental data from X-ray crystallography. researchgate.net Such computational approaches are valuable for predicting the three-dimensional structures and exploring the potential energy surfaces of these molecules. researchgate.net

Density Functional Theory (DFT) Calculations for Structure-Activity Relationships

Density Functional Theory (DFT) has emerged as a powerful computational tool to elucidate the relationship between the molecular structure of this compound derivatives and their chemical reactivity or biological activity. mit.edunih.gov DFT calculations allow for the prediction of various molecular descriptors that are crucial in understanding how the compound interacts with its environment. These studies often focus on optimizing the molecular geometry to its lowest energy state and calculating electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy gap between HOMO and LUMO is a key parameter derived from DFT calculations, providing insight into the chemical stability and reactivity of the molecule. A smaller energy gap generally implies higher reactivity. Furthermore, DFT can be used to compute reactivity indices and molecular electrostatic potentials (MEPs), which map the electron density and help identify regions of the molecule that are prone to electrophilic or nucleophilic attack. nih.gov These computational insights are invaluable for predicting how modifications to the this compound scaffold might influence its activity, thereby guiding the design of new derivatives with enhanced properties. mit.edu By correlating these calculated descriptors with experimentally observed activities, quantitative structure-activity relationship (QSAR) models can be developed. semanticscholar.org

Table 1: Key Molecular Descriptors from DFT Calculations

| Descriptor | Significance in Structure-Activity Relationship |

|---|---|

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. |

| Molecular Electrostatic Potential (MEP) | Identifies reactive sites for electrophilic and nucleophilic interactions. |

Molecular Conformation Studies (e.g., s-cis/s-trans isomers)

The biological activity and physical properties of this compound and its derivatives are significantly influenced by their molecular conformation. The rotation around the single bond connecting the chromene core and the carboxylic acid group gives rise to different conformers, most notably the s-cis and s-trans isomers. researchgate.netmasterorganicchemistry.com The term "s-cis" refers to the conformation where the carbonyl group of the ester and the 2-oxo moiety are on the same side of the single bond, while in the "s-trans" conformation, they are on opposite sides. researchgate.netmasterorganicchemistry.com

Theoretical studies on related 2-oxo-2H-chromene-3-carboxylates, using the M06-2X density functional level, have indicated that the most stable conformations have the carbonyl group of the ester in the same plane as the coumarin core. researchgate.net These calculations revealed that the s-cis arrangement is slightly more stable than the s-trans form, with an energy difference of less than 0.5 kcal/mol. researchgate.net Experimental crystallographic data from derivatives support these theoretical findings, showing that these molecules predominantly adopt one of these two low-energy planar arrangements. researchgate.net The specific conformation adopted can affect intermolecular interactions and how the molecule fits into a biological receptor site.

Table 2: Conformational Data for Ethyl 2-oxo-2H-chromene-3-carboxylate Derivatives

| Derivative (R group) | Interplanar Angle (Coumarin Core vs. Substituent) | Observed Conformation |

|---|---|---|

| 6-Me (2a) | 10.41(6)° | Matches low energy s-cis |

| 7-MeO (2d) | 5.64(6)° | Matches low energy s-cis |

| 7-Me (2c) | 10.4(2)° | Matches s-trans |

Data sourced from a study on ethyl R-2-oxo-2H-chromene-3-carboxylate derivatives. researchgate.net

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal structure, providing critical insights into the packing and stability of molecules like this compound derivatives. nih.govnih.gov This technique maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. researchgate.net The surface is typically mapped with properties like dnorm, which highlights regions of significant intermolecular contact. nih.gov

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Chromene Derivative

| Interaction Type | Percentage Contribution |

|---|---|

| H···H | 46.1% |

| H···O/O···H | 28.6% |

| H···C/C···H | 14.7% |

Data represents findings for 2-oxo-2H-chromen-4-yl pentanoate, a related coumarin structure. nih.gov

Computational Modeling of Biological Interactions

Computational modeling, particularly molecular docking, is a fundamental tool for predicting and analyzing the interactions between this compound derivatives and biological targets such as enzymes or receptors. acs.orgresearchgate.net These in silico studies are essential for understanding the molecular basis of a compound's biological activity and for guiding the design of more potent and selective molecules. mdpi.com

Docking simulations place the ligand (the chromene derivative) into the binding site of a target protein, predicting the preferred binding orientation and conformation. The results are scored based on the calculated binding affinity or free energy, which estimates the strength of the interaction. These models can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π–π stacking, between the ligand and specific amino acid residues in the active site. acs.org For instance, modeling studies on related coumarin-based compounds have been used to elucidate their binding patterns within enzyme pockets, such as those of β-glucuronidase and carbonic anhydrase, revealing how different substituents on the coumarin skeleton influence inhibitory potency. acs.org Such computational approaches provide a rational framework for structure-based drug design, accelerating the discovery of new therapeutic agents. mdpi.com

Biological and Pharmacological Research Applications of 2h Chromene 3 Carboxylic Acid Derivatives

Antimicrobial Activities

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Derivatives of 2H-chromene-3-carboxylic acid have demonstrated promising activity against a variety of microbial species, including bacteria and fungi.

Antibacterial Efficacy (e.g., against Bacillus cereus)

Certain derivatives of 2-oxo-2H-chromen-3-acetyl have been synthesized and evaluated for their antibacterial properties. In a study, these compounds were tested against several bacterial cultures, including the Gram-positive bacterium Bacillus cereus. The antibacterial activity was compared with standard antibiotics, revealing that the synthesized compounds exhibit varying degrees of bacteriostatic and bactericidal effects researchgate.net. While specific minimum inhibitory concentration (MIC) values against Bacillus cereus for this compound derivatives were not detailed in the provided research, related chromene structures have shown antibacterial potential researchgate.net.

Antifungal Efficacy (e.g., against Candida albicans, Aspergillus niger)

The antifungal potential of 2H-chromene derivatives has been a significant area of investigation. Studies have shown that certain synthesized coumarin (B35378) derivatives, a class to which this compound belongs, exhibit notable activity against pathogenic fungi such as Candida albicans and Aspergillus niger. For instance, some novel coumarin derivatives were found to have significant activity against these microorganisms mdpi.com.

In one study, synthesized 2-amino-3-cyano-4H-chromene derivatives were evaluated for their in-vitro antimicrobial activities. Several compounds showed excellent antifungal outcomes against C. albicans and F. oxysporum when compared to standard reference drugs nanobioletters.com. Another study on chromenol derivatives reported that twelve out of fourteen tested compounds were more active than the reference drugs ketoconazole and bifonazole, with Aspergillus fumigatus being the most resistant fungus nih.gov.

The following table summarizes the antifungal activity of selected chromene derivatives against Candida albicans and Aspergillus niger.

| Compound/Derivative | Microorganism | Activity/MIC Value | Reference |

| Chromenol derivative 3k | Candida albicans | MIC: 22.1–184.2 µM | nih.gov |

| Chromenol derivative 3n | Candida albicans | MIC: 71.3–199.8 µM | nih.gov |

| Baylis-Hillman adduct benzyl derivative | Aspergillus niger | Zone of Inhibition: 13 mm (40 μg), 16 mm (60 μg) | journalijar.com |

| Baylis-Hillman adduct benzyl derivative | Candida albicans | Zone of Inhibition: 14 mm (100 μg), 16 mm (200 μg), 17 mm (300 μg) | journalijar.com |

Structure-Activity Relationships in Antimicrobial Agents

The antimicrobial potency of this compound derivatives is significantly influenced by the nature and position of substituents on the chromene ring. Structure-activity relationship (SAR) studies have revealed that specific functional groups can enhance the biological activity of these molecules.

For instance, the introduction of halogen atoms, particularly bromine, to the 3-nitro-2H-chromene scaffold has been shown to significantly increase antibacterial activity. Tri-halogenated 3-nitro-2H-chromenes displayed potent anti-staphylococcal activities with MIC values of 1–8 μg/mL, a notable improvement over their mono-halogenated counterparts (MIC values of 8–32 μg/mL) mdpi.com. Specifically, the presence of bromo-substitutions at the 6- and 8-positions of 3-nitrochromene markedly increases inhibitory activity researchgate.net.

Furthermore, the incorporation of a 1,3,4-thiadiazole ring into the chromene structure is another strategy that may improve biological activities mdpi.com. The presence of a 2-(tert-butyl)-2H-chromen-2-ol substituent on the 4th position of a triazole ring has also been found to be highly beneficial for antifungal activity nih.gov. These findings underscore the importance of specific structural modifications in optimizing the antimicrobial efficacy of this class of compounds.

Mechanisms of Antimicrobial Action

The mechanisms through which 2H-chromene derivatives exert their antimicrobial effects are diverse and involve targeting critical cellular processes in microorganisms. Certain chromenes are known to inhibit bacterial cell wall synthesis by interfering with the transpeptidation reaction, a crucial step in peptidoglycan biosynthesis researchgate.net. Other derivatives target essential proteins involved in DNA replication and synthesis, ultimately leading to cell death researchgate.net.

Molecular docking studies have provided further insights into the potential mechanisms of action. For example, the antifungal activity of novel chromenol derivatives is suggested to involve the inhibition of sterol 14α-demethylase (CYP51), a key enzyme in fungal cell membrane biosynthesis nih.gov. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.

Anti-inflammatory Properties

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Derivatives of this compound have demonstrated significant anti-inflammatory potential in various experimental models, suggesting their utility as a scaffold for the development of new anti-inflammatory agents.

Modulation of Inflammatory Pathways

The anti-inflammatory effects of 2H-chromene derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. These compounds have been shown to inhibit the production of pro-inflammatory mediators and cytokines.

A study on 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates demonstrated their effectiveness in reducing the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) nih.gov. Several of these compounds showed potent activity against TNF-α in in vitro assays nih.gov. For instance, compound 5i was identified as a potent agent, significantly reducing both TNF-α and IL-6 nih.gov.

The following table presents the in vitro anti-inflammatory activity of selected 2H-chromene derivatives against TNF-α.

| Compound | TNF-α Inhibition (IC50 in µM) | Reference |

| 5g | 1.108 ± 0.002 | nih.gov |

| 5i | 0.423 ± 0.022 | nih.gov |

| 5k | 0.047 ± 0.001 | nih.gov |

| 5l | 0.070 ± 0.002 | nih.gov |

| 8f | 0.142 ± 0.001 | nih.gov |

| Prednisolone (Standard) | 0.033 ± 0.002 | nih.gov |

Furthermore, research has indicated that coumarin derivatives can modulate various inflammatory signaling pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways nih.govfrontiersin.org. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Several 3,4-dihydro-2H-benzo[h]chromene derivatives have shown potent inhibition of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity researchgate.net. By inhibiting these pathways, 2H-chromene derivatives can effectively suppress the inflammatory cascade.

Antioxidant Effects and Oxidative Stress Mitigation

Derivatives of this compound are recognized for their significant antioxidant properties, which enable them to counteract the detrimental effects of oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of chronic diseases. The antioxidant capacity of these compounds is a key area of pharmacological research.

The primary mechanism behind the antioxidant effect of this compound derivatives is their ability to act as free radical scavengers. These compounds can donate hydrogen atoms or electrons to neutralize highly reactive free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, hydroxyl radicals, and superoxide anions, thereby terminating the chain reactions that lead to cellular damage.

Research has demonstrated the potent radical-scavenging capabilities of various derivatives. For instance, a study on (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives confirmed their high activity in relation to the DPPH radical. Similarly, certain 4-hydroxy-2H-chromen-2-one derivatives have shown notable efficacy in scavenging DPPH and hydroxyl radicals, as well as inhibiting lipid peroxidation. The structural features of these molecules, including the presence and position of hydroxyl and other substituent groups on the chromene ring, play a crucial role in their scavenging activity. For example, studies on N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide and N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide have highlighted their effectiveness against DPPH, hydrogen peroxide, and nitric oxide radicals. Other research has identified moderate antiradical activity in different 2H-chromen-2-one derivatives, particularly against the superoxide radical anion.

Anticancer and Antitumor Potential

The anticancer properties of this compound derivatives represent a significant area of pharmacological research. These compounds have been shown to exert cytotoxic effects against a range of cancer cell lines through various mechanisms, including the disruption of cell proliferation and the activation of programmed cell death.

A key aspect of the antitumor potential of these derivatives is their ability to inhibit the uncontrolled growth of cancer cells and trigger apoptosis. For example, a series of novel coumarin-3-carboxylic acid derivatives were found to exhibit significant anti-proliferation and apoptosis-inducing effects, particularly a lead molecule identified as coumarin-3-hydrazide 5o. mdpi.com Another study on 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives found that one compound, designated 5e, displayed the strongest antiproliferative activity against human non-small cell lung cancer (NSCLC) cell lines by inducing apoptosis and arresting the cell cycle. acs.org Furthermore, research into 2-amino-4H-chromene-3-carbonitrile derivatives has shown their effectiveness in inducing apoptosis in T47D breast cancer cells. mdpi.com The molecular mechanisms often involve arresting the cell cycle at specific phases, such as the G2/M phase or pre-G1 apoptosis, thereby preventing cancer cells from dividing and proliferating. tandfonline.com The action of these compounds can also involve the disruption of critical cellular pathways necessary for tumor growth and survival. researchgate.netmdpi.com

Specific derivatives of this compound have demonstrated notable activity against leukemic cells. Research involving the synthesis of quinoline and thiazole-containing coumarin analogs revealed their antiproliferative effects on murine leukemic cells, such as Ehrlich ascites carcinoma (EAC) and Dalton's lymphoma ascites (DLA) cells. researchgate.net One particular thiazole-containing derivative, compound 13f, showed effective antiproliferation against EAC cells with an IC50 value of 11.4 µM in an MTT assay. researchgate.net In another study, novel benzo[h]chromene derivatives were synthesized and found to induce cell cycle arrest and apoptosis in human acute myeloid leukemia HL-60 cells. nih.gov These findings underscore the potential of tailoring the structure of this compound to develop targeted therapies for leukemia.

Enzyme Inhibition Studies

Derivatives of this compound are notable for their ability to interact with and inhibit the activity of various enzymes and receptors, making them valuable scaffolds in drug design. This inhibitory action is often selective and potent, providing a basis for developing targeted therapeutic agents.

Research has identified several key enzymes and receptors that are targeted by this compound derivatives:

Carbonic Anhydrases (CAs): Many derivatives have been developed as selective inhibitors of human carbonic anhydrase isoforms, particularly the tumor-associated hCA IX and hCA XII. tandfonline.comnih.govnih.gov These enzymes are involved in pH regulation and are often overexpressed in hypoxic tumors, making them a key target in cancer therapy. For example, one 2H-chromene derivative with a 4′-methoxyphenyl-7-oxoethoxy moiety showed potent inhibition with Ki values of 0.53 µM and 0.47 µM against hCA IX and XII, respectively. nih.gov

Monoamine Oxidases (MAOs): A series of 2H-chromene-3-carboxamide derivatives have been evaluated as inhibitors of MAO-A and MAO-B, enzymes critical in the metabolism of neurotransmitters. nih.gov One compound, 4d, was identified as a potent and selective MAO-B inhibitor (IC50 = 0.93 µM), an enzyme implicated in neurodegenerative diseases like Parkinson's. nih.gov

N-Methyl-D-Aspartate (NMDA) Receptors: Certain derivatives, such as 6-bromocoumarin-3-carboxylic acid, act as negative allosteric modulators of NMDA receptors, which are involved in various neurological disorders. nih.gov Structural modifications, like 6,8-dibromo substitution, have been shown to enhance this inhibitory activity. nih.gov

Other Enzymes and Transporters: Studies have also shown that these derivatives can inhibit other important targets. For instance, they have been identified as inhibitors of lactate transport through the monocarboxylate transporter 1 (MCT1), a mechanism that can suppress the energy metabolism of cancer cells. researchgate.net Additionally, they have been investigated as potential inhibitors of casein kinase 2 (CK2), β-glucuronidase, and the PI3K/mTOR signaling pathway, all of which are relevant to cancer and other diseases. mdpi.comresearchgate.netacs.org

Design of Enzyme Inhibitors and Drug Conjugates

The unique structural features of the this compound framework make it an attractive scaffold for the design of potent and selective enzyme inhibitors. The planarity of the chromene ring system allows for effective stacking interactions within enzyme active sites, while the carboxylic acid group can participate in crucial hydrogen bonding and electrostatic interactions.

One notable area of research has been the development of 2H-chromene derivatives as inhibitors of human carbonic anhydrases (hCAs), particularly the tumor-associated isoforms hCA IX and XII. These enzymes are involved in pH regulation in the tumor microenvironment and are considered important targets for cancer therapy. For instance, a series of 2H-chromene derivatives have been synthesized and evaluated for their inhibitory activity against these isoforms. One of the most promising compounds, EMAC10163b, which features a 4'-methoxyphenyl-7-oxoethoxy moiety at the 7-position of the chromene ring, demonstrated low micromolar inhibition of both hCA IX and hCA XII. The proposed mechanism of action involves the hydrolysis of the chromene ring within the enzyme's active site, leading to the formation of 2-hydroxycinnamic acids which act as the inhibitory species.

Table 1: Inhibition Constants (Ki) of Selected 2H-Chromene Derivatives Against Human Carbonic Anhydrase Isoforms

| Compound ID | Substitution Pattern | hCA IX Ki (µM) | hCA XII Ki (µM) |

|---|---|---|---|

| EMAC10163b | 4'-methoxyphenyl-7-oxoethoxy at position 7 | 0.53 | 0.47 |

| EMAC10163c | 3'-methoxyphenyl-7-oxoethoxy at position 7 | >100 | 4.86 |

Furthermore, the carboxylic acid handle of this compound provides a convenient point for conjugation to other bioactive molecules, leading to the creation of drug conjugates with potentially enhanced or novel therapeutic properties. Research in this area has explored the synthesis of coumarin-quinoline conjugates. For example, Prashanth and colleagues synthesized a series of compounds where coumarin and quinoline moieties were linked, and these conjugates were investigated for their apoptogenic role against murine ascitic carcinoma researchgate.net. Another study focused on designing coumarin-3-carboxylic acid derivatives containing a thioether quinoline moiety, which have shown promise as innovative antibacterial agents nih.govacs.orgresearchgate.net. These hybrid molecules aim to combine the distinct pharmacological profiles of both scaffolds to achieve synergistic effects or to target specific tissues or cells.

Antiviral Activities

The antiviral potential of chromene-containing compounds has been a subject of considerable research. Derivatives of this compound have been investigated for their ability to inhibit the replication of a variety of viruses. While much of the research has focused on broad-spectrum antiviral activity, some studies have pinpointed specific viral targets.

A notable example is the rational design of 2,2-dimethyl-2H-chromene derivatives as antiphytovirals that target the potato virus Y (PVY), a significant plant pathogen researchgate.net. In this study, a compound designated as C50 was found to form a stable hydrogen bond with the serine 125 residue of the PVY coat protein (CP). This interaction was shown to be crucial for inhibiting the binding of the coat protein to viral RNA, a critical step in the assembly of new virus particles researchgate.net. This research highlights a specific molecular mechanism by which 2H-chromene derivatives can exert their antiviral effects.

While research on human viruses is ongoing, many studies have focused on the broader class of coumarins. For instance, certain coumarin derivatives have been reported to exhibit activity against the human immunodeficiency virus (HIV) researchgate.net. One study detailed the evaluation of 2-oxo-2H-chromene-3-carbohydrazide derivatives against HIV-1, with some compounds demonstrating moderate to high antiviral activity researchgate.net. Another investigation into an indole-3-carboxylic acid derivative showed a reliable antiviral effect against SARS-CoV-2 in vitro, completely inhibiting viral replication at a concentration of 52.0 μM nih.gov. Although not a direct derivative of this compound, this finding underscores the potential of carboxylic acid-containing heterocyclic compounds in the development of antiviral agents.

Pharmacokinetic and Pharmacodynamic Considerations (where applicable for research compounds)

The development of any new therapeutic agent requires a thorough understanding of its pharmacokinetic and pharmacodynamic properties. For research compounds based on the this compound scaffold, these considerations are crucial for interpreting biological data and guiding further optimization.

Detailed experimental studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound derivatives are not extensively reported in publicly available literature. Much of the current understanding relies on computational predictions and the known properties of the broader coumarin class of compounds.

In silico tools, such as SwissADME, have been employed to predict the physicochemical properties, lipophilicity, and drug-likeness of newly synthesized chromene-thiazole hybrids researchgate.net. These predictive models can provide initial insights into the potential pharmacokinetic profile of a compound and help prioritize candidates for further experimental investigation. However, it is important to note that these are theoretical predictions and require experimental validation. The carboxylic acid moiety in this compound derivatives can significantly influence their ADME properties, affecting factors such as solubility, membrane permeability, and plasma protein binding. Further dedicated experimental research is necessary to fully characterize the pharmacokinetic profiles of these promising research compounds.

Cellular and Molecular Probing

The unique photophysical properties of the chromene core have led to the development of this compound derivatives as powerful tools for cellular and molecular probing.

Derivatives of this compound are excellent candidates for the development of fluorescent probes due to their intrinsic fluorescence, which can be modulated by their molecular environment or through specific chemical reactions. These probes are invaluable for visualizing and quantifying biological molecules and processes within living cells.